N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a chloro and methoxy group, and a diethylpentane diamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a chloro-substituted naphthyridine is reacted with a diethylpentane diamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxybenzo[b]-1,5-naphthyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while substitution of the chloro group with an amine can produce an amino-substituted naphthyridine.
Scientific Research Applications
N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
7,10-Dichloro-2-methoxybenzo[b][1,5]naphthyridine: This compound shares a similar naphthyridine core but has different substituents, leading to distinct chemical and biological properties.
4,7-Dichloroquinoline: Another compound with a similar structure but different functional groups, used in the synthesis of various pharmaceuticals.
Uniqueness
N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride is unique due to its specific combination of functional groups and side chains, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
22907-02-4 |
---|---|
Molecular Formula |
C22H31Cl3N4O |
Molecular Weight |
473.9 g/mol |
IUPAC Name |
4-N-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H29ClN4O.2ClH/c1-5-27(6-2)13-7-8-15(3)24-21-17-10-9-16(23)14-19(17)25-18-11-12-20(28-4)26-22(18)21;;/h9-12,14-15H,5-8,13H2,1-4H3,(H,24,25);2*1H |
InChI Key |
RQIYYGPYVAXLEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=NC3=C1C=CC(=C3)Cl)C=CC(=N2)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.